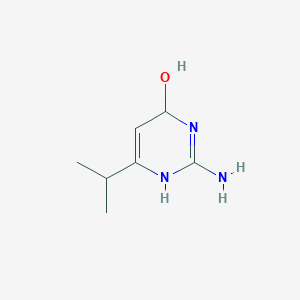

2-Amino-6-isopropyl-4-(3H)-pyrimidinol

Beschreibung

Chemical Identification and Structural Characterization

Systematic Nomenclature and IUPAC Conventions

The compound’s IUPAC name, 2-amino-6-isopropyl-4(3H)-pyrimidinol , reflects its pyrimidine backbone and substituents:

- Position 2 : Amino (-NH₂) group

- Position 4 : Hydroxyl (-OH) group in the enolic (3H) tautomeric form

- Position 6 : Isopropyl (-CH(CH₃)₂) substituent

The numbering follows pyrimidine’s standard convention, with nitrogen atoms at positions 1 and 3. Alternative names include 2-amino-6-isopropyl-4(3H)-pyrimidinone and 2-amino-4-hydroxy-6-isopropyl-pyrimidine .

Molecular Formula and Weight Analysis

The molecular formula is C₇H₁₃N₃O , derived from:

| Element | Quantity | Atomic Mass (g/mol) |

|---|---|---|

| Carbon | 7 | 7 × 12.01 = 84.07 |

| Hydrogen | 13 | 13 × 1.008 = 13.10 |

| Nitrogen | 3 | 3 × 14.01 = 42.03 |

| Oxygen | 1 | 16.00 |

| Total | 155.20 |

This matches experimental data from Sigma-Aldrich and PubChem.

Crystallographic Data and Three-Dimensional Conformation

Melting Point : 241–248°C, indicating high thermal stability.

Crystal Structure : While explicit crystallographic parameters (e.g., space group, unit cell dimensions) are unavailable, the pyrimidine ring adopts a planar conformation due to aromaticity. Substituents at positions 2 and 6 likely influence intermolecular hydrogen bonding and packing.

Spectroscopic Characterization (NMR, IR, MS)

Predicted Spectral Features

| Technique | Key Observations |

|---|---|

| ¹H NMR | - Amino protons : Broad singlet (δ 5.0–6.0 ppm) |

| - Hydroxyl proton : Broad peak (δ 4.5–5.5 ppm), exchangeable with D₂O | |

| - Isopropyl protons : Methyl groups (δ 0.5–1.5 ppm, multiplet) | |

| ¹³C NMR | - Pyrimidine carbons : δ 150–160 ppm (C2, C4, C6) |

| - Isopropyl carbons : δ 20–30 ppm (CH₃), δ 30–40 ppm (CH) | |

| IR | - N–H stretch : Broad peaks at ~3300 cm⁻¹ (amine) and ~3500 cm⁻¹ (hydroxyl) |

| - C=N/C=O : Strong absorption at ~1600–1700 cm⁻¹ | |

| MS | - Molecular ion : [M]⁺ at m/z 155.2 (C₇H₁₃N₃O⁺) |

Note: Specific spectral data are inferred from structurally analogous pyrimidines.

Tautomeric Forms and Electronic Structure Calculations

The compound exhibits tautomerism between:

- Enol form : 4-hydroxy-2-amino-6-isopropylpyrimidine (dominant in polar solvents)

- Keto form : 4-oxo-2-amino-6-isopropylpyrimidine (less stable due to loss of aromaticity)

DFT Studies :

Eigenschaften

IUPAC Name |

2-amino-6-propan-2-yl-1,4-dihydropyrimidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O/c1-4(2)5-3-6(11)10-7(8)9-5/h3-4,6,11H,1-2H3,(H3,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIWYGZACZCBFCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(N=C(N1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Steps

| Step | Reaction Description | Reagents and Conditions | Key Notes |

|---|---|---|---|

| 1. Imidate Ester Formation | Isobutyronitrile reacts with lower alkanol (methanol or ethanol) to form an iminoisobutyrate hydrochloride | Methanol preferred; solvent system may contain up to 75% water | Methanol yields higher product amounts; methanol:water ratio 4:1 optimal |

| 2. Amidine Formation | Reaction of iminoisobutyrate hydrochloride with ammonia under alkaline conditions | Ammonia dissolved in methanol or ethanol; alkaline pH >8.5 | Use of anhydrous ammonia improves yields |

| 3. Ring Closure | Amidine intermediate reacts with excess alkyl acetoacetate (methyl acetoacetate preferred) under strongly alkaline conditions (pH ~12) | Sodium hydroxide added to maintain pH; temperature 25-40 °C; 5-15% excess methyl acetoacetate | Ring closure forms the pyrimidinol ring |

Yield and Purity Data

| Example | Solvent System | Methyl Acetoacetate Excess | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Example 4 | Water and methanol (4:1) | 30% excess | 91.6 | 92.4 assay | Aqueous process with distillation step |

| Example 5 | Methanol only | 10% excess | 93.1 | 91.7 assay | Methanolic process with anhydrous ammonia |

The process achieves high yields (above 90%) and good purity, with methanol as the preferred solvent due to cost and efficiency advantages.

Alternative Synthetic Approaches

Substitution Reactions on Pyrimidine Derivatives

Literature reports alternative methods involving the chlorination of substituted pyrimidines followed by nucleophilic substitution with amines to introduce the amino group at position 2 and other substituents.

For example, synthesis of related pyrimidine derivatives involves chlorination using POCl3 to form 4-chloro-2-isopropyl-6-methylpyrimidine, which then undergoes substitution with amines in solvents like dichloromethane with phase-transfer catalysts such as tetrabutylammonium bromide (TBAB) and bases like sodium hydride (NaH).

This method is useful for preparing derivatives but less directly applicable for this compound itself.

Comparative Summary of Preparation Methods

| Method | Starting Materials | Key Reagents | Solvent System | Temperature | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|---|

| Imidate Ester / Amidine / Ring Closure | Isobutyronitrile, methyl acetoacetate, ammonia | NaOH, methyl acetoacetate | Methanol or methanol/water | 25-40 °C | Up to 93% | High yield, scalable, industrially proven | Multi-step, requires pH control |

| Chlorination and Nucleophilic Substitution | 2-isopropyl-6-methylpyrimidine | POCl3, amines, NaH, TBAB | DCM | Reflux | Moderate (~49% isolated in one example) | Useful for derivatives, mild conditions | Lower yield, multi-step |

| Solvent-Free Fusion | 2-amino-4,6-dichloropyrimidine, amines | Triethylamine | None (solvent-free) | 80–90 °C | High (good to excellent) | Simple, catalyst-free | Less direct for target compound |

Detailed Reaction Conditions and Notes

Solvent Choice: Methanol is preferred over ethanol due to better yields and cost-effectiveness. Water content can be tolerated up to 75% but higher methanol ratios improve yields.

pH Control: Maintaining alkaline pH (around 12) during ring closure is critical for high conversion.

Excess Reagents: Using 5–15% excess methyl acetoacetate ensures complete ring closure and higher yields.

Temperature: Moderate temperatures (25–40 °C) during ring closure prevent side reactions.

Workup: Neutralization to pH ~6, cooling, filtration, and drying under vacuum produce the solid product with high purity.

Research Findings on Optimization

Analyse Chemischer Reaktionen

Types of Reactions: 2-Amino-6-isopropyl-4-(3H)-pyrimidinol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield amines or other reduced forms.

Substitution: Substitution reactions can lead to the formation of various substituted pyrimidinols.

Wissenschaftliche Forschungsanwendungen

2-Amino-6-isopropyl-4-(3H)-pyrimidinol has several scientific research applications:

Chemistry: It can be used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound may be employed in biochemical studies to understand cellular processes.

Medicine: It has potential therapeutic applications, including the development of new drugs.

Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 2-Amino-6-isopropyl-4-(3H)-pyrimidinol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism may vary depending on the application and the specific biological system involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Pyrimidine Derivatives

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between 2-Amino-6-isopropyl-4-(3H)-pyrimidinol and related compounds:

Key Observations:

- Substituent Effects: The isopropyl group (C₃H₇) in the target compound enhances hydrophobicity compared to the chloro (Cl) or methyl (CH₃) groups in analogs. This may influence membrane permeability in biological systems. The amino group (NH₂) at position 2 is a common feature in bioactive pyrimidines, facilitating hydrogen bonding and interactions with biological targets .

Analytical and Industrial Use

- Certified Reference Materials :

- Compounds such as 2-Mercapto-6-phenylpyrimidin-4-ol (CAS 36822-11-4) are standardized as reference materials (≥95% purity), underscoring the importance of pyrimidines in quality control and regulatory testing .

Biologische Aktivität

2-Amino-6-isopropyl-4-(3H)-pyrimidinol is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound features an amino group at position 2, an isopropyl group at position 6, and a hydroxyl group at position 4. Its unique structure allows it to interact with various biological targets, making it a candidate for further research in medicinal chemistry and pharmacology.

- Molecular Formula : C10H12N2O

- Structural Characteristics : The presence of the isopropyl group contributes to its lipophilicity, potentially influencing its absorption and distribution in biological systems.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity. For instance, preliminary studies indicate potential inhibitory effects on proteases and kinases, which are crucial in various signaling pathways.

- Receptor Binding : It may bind to certain receptors, affecting cellular responses. This interaction could lead to alterations in cell signaling pathways relevant to disease processes.

Case Studies

-

Antimicrobial Activity :

- A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

These results suggest that the compound exhibits promising antimicrobial properties, particularly against Gram-positive bacteria.Bacterial Strain MIC (µM) Staphylococcus aureus 5.64 Escherichia coli 8.33 Bacillus subtilis 4.69 Pseudomonas aeruginosa 13.40 -

Anticancer Activity :

- In vitro studies have demonstrated that this compound can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and prostate cancer cells. Treatment with varying concentrations resulted in a significant decrease in cell viability, indicating its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 2-Amino-6-methylpyrimidin-4(1H)-one | 0.68 | Methyl instead of isopropyl group |

| 5-Amino-6-chloropyrimidin-4(1H)-one | 0.71 | Chlorine substitution at position 5 |

| 2-Amino-5-fluoropyrimidin-4(1H)-one | 0.64 | Fluorine substitution at position 5 |

| 2-Amino-6-chloropyrimidin-4(1H)-one | 0.71 | Chlorine substitution at position 6 |

These comparisons highlight the unique profile of this compound concerning its potential applications and interactions within biological systems.

Research Findings

Research utilizing databases such as PubChem and BindingDB has provided insights into the bioactivity of this compound across various assays. The compound's bioactivity summary indicates its involvement in multiple pathways, suggesting a broad spectrum of potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-6-isopropyl-4-(3H)-pyrimidinol, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, substituting chlorine or sulfanyl groups in pyrimidine precursors (e.g., 2-chloro-6-isopropyl-4-trifluoromethylpyrimidine) with amino groups under basic conditions (e.g., NH₃ in ethanol) has been reported . Yield optimization involves controlling temperature (60–80°C), using catalysts like triethylamine, and selecting aprotic solvents (e.g., DMF or THF) to minimize side reactions . Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradients) and recrystallization (ethanol/water) improves purity (>95% by HPLC) .

Q. How should researchers handle safety protocols for this compound in laboratory settings?

- Methodological Answer : The compound requires handling in a fume hood with PPE (gloves, lab coat, goggles) due to potential respiratory and dermal irritation. Stability tests indicate it is hygroscopic; store under inert gas (N₂/Ar) at –20°C. Waste disposal must follow institutional guidelines for nitrogen-containing heterocycles. Safety data from structurally similar pyrimidinols suggest avoiding strong oxidizers and acidic conditions to prevent decomposition .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign tautomeric forms (keto vs. enol) by observing NH/OH proton shifts (δ 10–12 ppm) and carbonyl carbons (δ 160–170 ppm) .

- IR Spectroscopy : Confirm NH₂ (3150–3350 cm⁻¹) and C=O (1650–1700 cm⁻¹) stretches .

- HPLC-MS : Monitor purity (>98%) using C18 columns (acetonitrile/water + 0.1% formic acid) and ESI+ for [M+H]+ ion detection .

Q. How does tautomerism in this compound affect its reactivity and stability?

- Methodological Answer : The keto-enol tautomer equilibrium (e.g., 4(3H)-pyrimidinone vs. 4-hydroxy forms) influences hydrogen-bonding capacity and solubility. In non-polar solvents (e.g., toluene), the keto form dominates, enhancing stability. In polar solvents (e.g., DMSO), enolization increases, altering reactivity in nucleophilic substitutions. ¹H-NMR titration with D₂O can quantify tautomeric ratios .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity challenges in modifying the 2-amino and 6-isopropyl groups?

- Methodological Answer : Steric hindrance from the isopropyl group at C6 limits electrophilic substitutions at C5. Computational modeling (DFT) shows higher electron density at C4/C2, favoring modifications like halogenation or sulfonation at these positions. For example, bromination with NBS in CCl₄ selectively targets C4 . Kinetic studies (e.g., in situ IR monitoring) reveal that bulky catalysts (e.g., Pd(PPh₃)₄) improve C6 functionalization .

Q. How can contradictory data on the compound’s tautomeric stability be resolved experimentally?

- Methodological Answer : Contradictions arise from solvent polarity and temperature effects. A combined approach using:

- Variable-temperature NMR (−40°C to 80°C) to track tautomer shifts.

- X-ray crystallography to determine solid-state structures (keto form dominates in crystals) .

- Solvent polarity scans (Kamlet-Taft parameters) to correlate enol/keto ratios with dielectric constants .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes or DNA)?

- Methodological Answer :

- Docking simulations (AutoDock Vina) using crystal structures of target proteins (e.g., dihydrofolate reductase) to map hydrogen bonds between NH₂/C=O groups and active sites.

- MD simulations (GROMACS) assess stability of binding conformations under physiological conditions (pH 7.4, 150 mM NaCl) .

Q. How does this compound modulate biological activity in antiviral or anticancer studies?

- Methodological Answer : Pyrimidinols with isopropyl groups exhibit interferon-inducing activity, as seen in analogs like 2-amino-5-bromo-6-methyl-4-pyrimidinol. In vitro assays (MTT viability tests, IC₅₀) against cancer cell lines (e.g., HeLa) show dose-dependent cytotoxicity. Mechanistic studies (Western blot) reveal upregulation of apoptosis markers (caspase-3) and downregulation of Bcl-2 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.